

JNJ-DGAT2-A solubility and preparation for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Jnj-dgat2-A

Cat. No.: B15574675

[Get Quote](#)

Application Notes and Protocols for JNJ-DGAT2-A

These application notes provide detailed information on the solubility, preparation, and experimental use of **JNJ-DGAT2-A**, a selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2). The provided protocols and data are intended for researchers, scientists, and drug development professionals working on lipid metabolism and related therapeutic areas.

Chemical Properties and Solubility

JNJ-DGAT2-A is a potent and selective inhibitor of the enzyme DGAT2, which catalyzes the final step in triglyceride synthesis.

Property	Value	Reference
Molecular Weight	523.38 g/mol	
Formula	C ₂₄ H ₁₆ BrFN ₄ O ₂ S	
CAS Number	1962931-71-0	
Appearance	Light yellow to yellow solid	[1]
Storage	Store powder at +4°C. Store stock solutions at -20°C or -80°C.	

Solubility Data

JNJ-DGAT2-A exhibits good solubility in dimethyl sulfoxide (DMSO). Preparation of aqueous solutions for in vivo use may require specific formulations.

Solvent	Maximum Concentration	Preparation Notes	Reference
DMSO	100 mM (52.34 mg/mL)	Soluble to 100 mM.	
DMSO (alternative)	6.36 mM (3.33 mg/mL)	May require ultrasonication and warming to 60°C to fully dissolve. Use freshly opened DMSO as it is hygroscopic.	[1]

Biological Activity

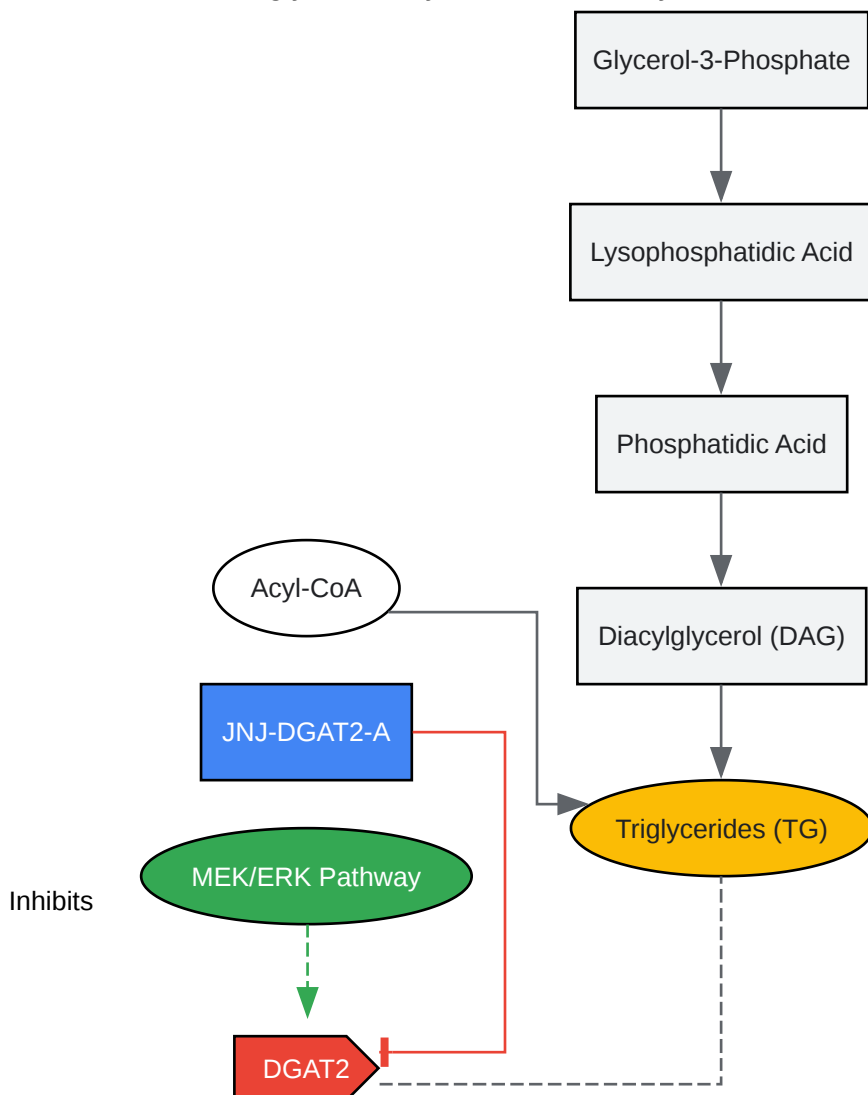
JNJ-DGAT2-A is a selective inhibitor of human DGAT2, demonstrating significantly less activity against DGAT1 and MGAT2.

Parameter	Value	Cell Line/System	Reference
IC ₅₀ (DGAT2)	140 nM	Human DGAT2-expressing Sf9 insect cell membranes	[1]
Selectivity	>70-fold selectivity for DGAT2 over DGAT1 and MGAT2	[2]	
Inhibition of recombinant DGAT2	~99% inhibition at 5 µM	Recombinant DGAT2 enzyme	[1]
Inhibition of DGAT activity in cell lysate	Inhibition observed at 5 µM	HepG2 cell lysates	[1]
IC ₅₀ for Triglyceride (52:2) generation	0.85 µM	HepG2 cells	[1]
IC ₅₀ for Triglyceride (54:3) generation	0.99 µM	HepG2 cells	[1]
IC ₅₀ for Triglyceride (50:2) generation	0.66 µM	HepG2 cells	[1]

Signaling Pathway

DGAT2 is a key enzyme in the final step of triglyceride (TG) biosynthesis, which is a part of the glycerolipid metabolism pathway. This pathway is crucial for energy storage. The activity and expression of DGAT2 are influenced by various signaling pathways, including the MEK/ERK pathway. Inhibition of the MEK/ERK pathway has been shown to increase DGAT2 mRNA levels. **JNJ-DGAT2-A** directly inhibits the enzymatic activity of DGAT2, thereby blocking the conversion of diacylglycerol (DAG) to TG.

DGAT2 in Triglyceride Synthesis Pathway



[Click to download full resolution via product page](#)

DGAT2 Signaling Pathway

Experimental Protocols

Preparation of JNJ-DGAT2-A Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **JNJ-DGAT2-A** in DMSO.

Materials:

- **JNJ-DGAT2-A** powder

- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)
- Water bath or heat block (optional)

Procedure:

- Calculate the required mass of **JNJ-DGAT2-A** for the desired volume and concentration. For example, for 1 mL of a 10 mM stock solution (MW = 523.38 g/mol), weigh out 5.23 mg of **JNJ-DGAT2-A**.
- Add the weighed **JNJ-DGAT2-A** to a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to the tube.
- Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
- If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.
- Alternatively, or in addition to sonication, gently warm the solution to 37-60°C for a short period, with intermittent vortexing, until the solid is completely dissolved.[\[1\]](#)
- Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[\[1\]](#)

In Vitro DGAT2 Enzyme Activity Assay

This protocol is a general guideline for determining the inhibitory activity of **JNJ-DGAT2-A** on recombinant human DGAT2.

Materials:

- Recombinant human DGAT2 enzyme
- **JNJ-DGAT2-A** stock solution (in DMSO)
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂)
- Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
- Radiolabeled acyl-CoA substrate (e.g., [¹⁴C]oleoyl-CoA)
- Scintillation cocktail and vials
- Scintillation counter
- 96-well microplate

Procedure:

- Prepare serial dilutions of **JNJ-DGAT2-A** in the assay buffer. Also, prepare a vehicle control (DMSO without inhibitor).
- In a 96-well plate, add the diluted **JNJ-DGAT2-A** or vehicle control.
- Add the recombinant DGAT2 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Prepare the substrate mix containing DAG and [¹⁴C]oleoyl-CoA in the assay buffer.
- Initiate the enzymatic reaction by adding the substrate mix to each well.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., 2:1 chloroform:methanol).
- Extract the lipids and separate the radiolabeled triglycerides using thin-layer chromatography (TLC).

- Scrape the triglyceride spots from the TLC plate into scintillation vials.
- Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of **JNJ-DGAT2-A** and determine the IC₅₀ value.

Cellular Triglyceride Synthesis Assay in HepG2 Cells

This protocol outlines a method to assess the effect of **JNJ-DGAT2-A** on triglyceride synthesis in a cellular context using HepG2 cells.

Materials:

- HepG2 cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- **JNJ-DGAT2-A** stock solution (in DMSO)
- Isotope-labeled glycerol (e.g., ¹³C₃-D₅-glycerol)
- Cell lysis buffer
- Lipid extraction solvents (e.g., hexane, isopropanol)
- LC-MS/MS system for lipid analysis

Procedure:

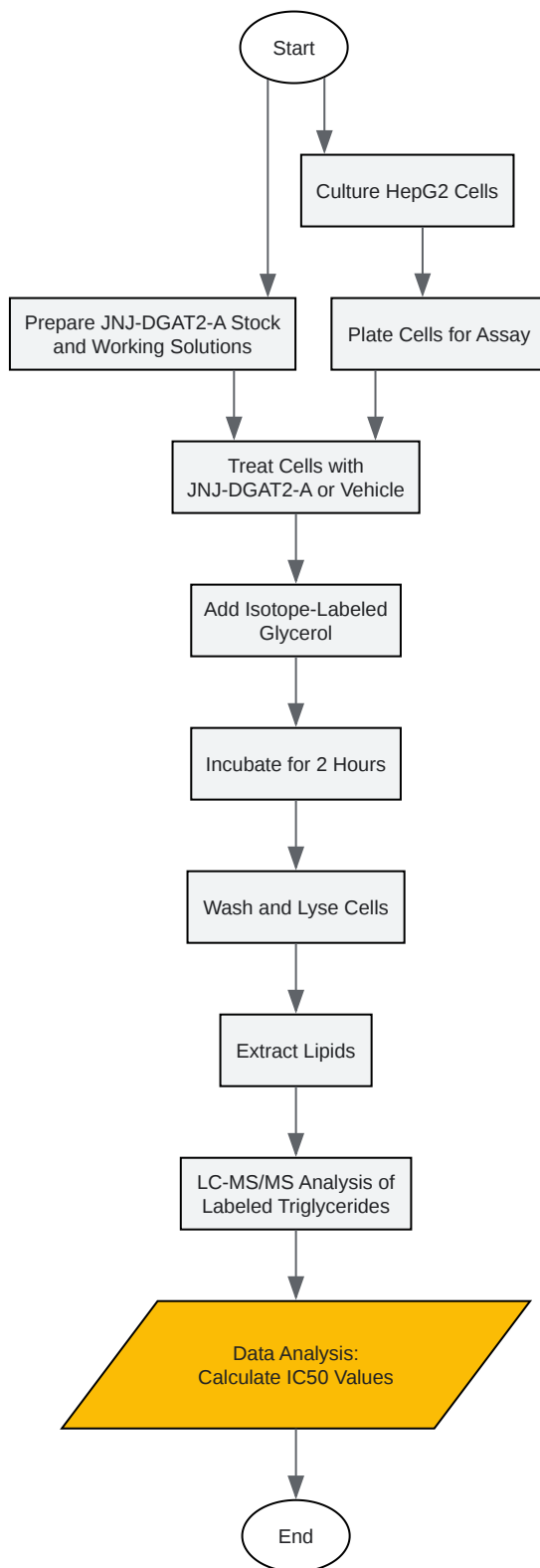
- Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
- Treat the cells with various concentrations of **JNJ-DGAT2-A** (e.g., 0.3125 to 20 μM) or vehicle control (DMSO) for a pre-incubation period of 60 minutes.^[1]
- Add the isotope-labeled glycerol to the cell culture medium.

- Incubate the cells for an additional 2 hours to allow for the incorporation of the labeled glycerol into newly synthesized triglycerides.[1]
- Wash the cells with ice-cold PBS and lyse them.
- Extract the total lipids from the cell lysates.
- Analyze the lipid extracts by LC-MS/MS to quantify the levels of labeled triglycerides (e.g., TG (52:2), TG (54:3), and TG (50:2)).
- Determine the dose-dependent inhibition of triglyceride synthesis and calculate the IC_{50} values for different triglyceride species.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of **JNJ-DGAT2-A**.

In Vitro Evaluation of JNJ-DGAT2-A

[Click to download full resolution via product page](#)

In Vitro Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ-DGAT2-A | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]
- To cite this document: BenchChem. [JNJ-DGAT2-A solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574675#jnj-dgat2-a-solubility-and-preparation-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com